molecular formula C12H25ClN2 B577710 (1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride CAS No. 1228878-93-0

(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride

Cat. No.: B577710
CAS No.: 1228878-93-0
M. Wt: 232.796
InChI Key: HCURZNZLQLLWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride is a cyclohexane-based compound featuring a piperidine ring attached to the cyclohexyl group and a primary amine moiety, which is stabilized as a hydrochloride salt.

Properties

IUPAC Name

(1-piperidin-1-ylcyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.ClH/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14;/h1-11,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCURZNZLQLLWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735293
Record name 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41805-37-2, 1228878-93-0
Record name Cyclohexanemethanamine, 1-(1-piperidinyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41805-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(Piperidin-1-yl)cyclohexyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

The compound (C₁₂H₂₄N₂·HCl) features a cyclohexane ring substituted with a piperidine moiety and a primary amine group, protonated as a hydrochloride salt. Its SMILES notation (C1CCC(CC1)(CN)N2CCCCC2) confirms the bicyclic architecture. The molecular weight of the free base is 196.33 g/mol, with the hydrochloride salt adding 36.46 g/mol.

Physicochemical Data

  • CAS Registry : 41805-36-1 (free base)

  • Solubility : High solubility in polar solvents (e.g., water, ethanol) due to ionic hydrochloride form.

  • Stability : Hygroscopic in salt form; storage under inert atmosphere recommended.

Synthetic Routes and Methodologies

Cyclohexanone-Piperidine Condensation

Cyclohexanone reacts with piperidine in methanol under acidic catalysis (e.g., HCl) to form the corresponding imine. Subsequent reduction with sodium borohydride (NaBH₄) yields (1-(piperidin-1-yl)cyclohexyl)methanol:

Cyclohexanone+PiperidineHCl, MeOHImine IntermediateNaBH4(1-(Piperidin-1-yl)cyclohexyl)methanol\text{Cyclohexanone} + \text{Piperidine} \xrightarrow{\text{HCl, MeOH}} \text{Imine Intermediate} \xrightarrow{\text{NaBH}_4} \text{(1-(Piperidin-1-yl)cyclohexyl)methanol}

Methanol to Methanamine Conversion

The alcohol intermediate undergoes a Mitsunobu reaction with phthalimide to introduce the amine group. Hydrazinolysis removes the phthaloyl protecting group, yielding the free amine:

(1-(Piperidin-1-yl)cyclohexyl)methanolPhthalimide, DIAD, PPh3Protected AmineNH2NH2(1-(Piperidin-1-yl)cyclohexyl)methanamine\text{(1-(Piperidin-1-yl)cyclohexyl)methanol} \xrightarrow{\text{Phthalimide, DIAD, PPh}3} \text{Protected Amine} \xrightarrow{\text{NH}2\text{NH}_2} \text{(1-(Piperidin-1-yl)cyclohexyl)methanamine}

Optimization Notes :

  • Yield : 72–85% after column chromatography.

  • Catalyst : Diisopropyl azodicarboxylate (DIAD) improves Mitsunobu efficiency.

Cyclohexylmethyl Halide Synthesis

(1-Bromocyclohexyl)methanol is treated with thionyl chloride (SOCl₂) to form (1-bromocyclohexyl)methyl chloride. Reaction with piperidine in dimethylformamide (DMF) at 80°C affords the amine:

(1-Bromocyclohexyl)methanolSOCl2(1-Bromocyclohexyl)methyl chloridePiperidine, DMF(1-(Piperidin-1-yl)cyclohexyl)methanamine\text{(1-Bromocyclohexyl)methanol} \xrightarrow{\text{SOCl}_2} \text{(1-Bromocyclohexyl)methyl chloride} \xrightarrow{\text{Piperidine, DMF}} \text{(1-(Piperidin-1-yl)cyclohexyl)methanamine}

Key Parameters :

  • Temperature : 80°C prevents N-alkylation side reactions.

  • Solvent : DMF enhances nucleophilicity of piperidine.

Hydrochloride Salt Formation

The free amine is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution. The precipitate is filtered and dried under vacuum:

(1-(Piperidin-1-yl)cyclohexyl)methanamine+HCl(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride\text{(1-(Piperidin-1-yl)cyclohexyl)methanamine} + \text{HCl} \rightarrow \text{(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride}

Purification : Recrystallization from ethanol/ether (1:3) yields >95% pure hydrochloride salt.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Reductive Amination68–85%High selectivity; minimal byproductsRequires protective group chemistry
Nucleophilic Substitution55–70%One-pot synthesis; scalableBromide precursor synthesis needed

Reaction Optimization Insights

Solvent Effects

  • Polar aprotic solvents (DMF, THF) enhance reaction rates in substitution reactions.

  • Methanol facilitates imine formation but slows nucleophilic substitution due to hydrogen bonding.

Temperature Control

  • Reductive amination : 0°C to room temperature avoids over-reduction.

  • Salt formation : Exothermic HCl addition requires ice-bath cooling.

Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.20–1.60 (m, 10H, cyclohexyl), 2.40–2.70 (m, 4H, piperidine), 3.10 (s, 2H, CH₂NH₂).

  • IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (C-N bend).

Chromatographic Purity

  • HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).

Industrial-Scale Considerations

  • Cost Efficiency : Piperidine (∼$50/kg) and cyclohexanone (∼$20/kg) make reductive amination economically viable.

  • Waste Management : NaBH₄ byproducts require neutralization with acetic acid before disposal .

Chemical Reactions Analysis

Types of Reactions

(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamine derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has been investigated for its role as a potential therapeutic agent due to its unique structural properties. Its ability to interact with biological targets makes it a candidate for developing drugs aimed at various diseases, including neurological disorders and cancer.

Case Study:
Research has indicated that compounds similar to (1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride exhibit activity as inverse agonists at cannabinoid receptors, which may lead to therapeutic applications in obesity management and other metabolic disorders. For instance, a study on related compounds demonstrated their efficacy in modulating CB1 receptor activity without the psychiatric side effects associated with first-generation drugs like rimonabant .

Biological Applications

Biological Activity:
The compound's biological activities have been explored in various contexts, including its potential antimicrobial and anticancer properties. These activities are attributed to its ability to inhibit specific enzymes or receptors involved in disease processes.

Data Table: Biological Activities of Related Compounds

Compound NameBiological TargetActivityReference
LDK1229CB1 ReceptorInverse Agonist
SLP7111228SphK1Selective Inhibitor

Synthetic Chemistry

Building Block in Organic Synthesis:
this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of novel compounds with desirable properties.

Synthesis Methods:
The synthesis typically involves the reaction of piperidine derivatives with cyclohexanone under acidic conditions, leading to high yields of the desired compound .

Industrial Applications

Material Development:
In industrial settings, this compound is being utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials used in pharmaceuticals and other chemical industries.

Mechanism of Action

Comparison with Similar Compounds

Key Structural and Functional Insights:

Cyclohexyl vs. This steric effect might limit its utility in CNS applications compared to the cyclohexyl variant.

Piperidine vs. Heterocyclic Replacements :

  • Replacing piperidine with a furan ring (as in cyclohexyl(furan-2-yl)methanamine hydrochloride, ) introduces aromaticity and altered electronic properties. This modification could shift target interactions from amine receptors (e.g., serotonin, dopamine) to enzymes or ion channels sensitive to oxygen-containing heterocycles.

Substituent Effects on Piperidine :

  • Fluorobenzyl () or propyl () groups on piperidine enhance lipophilicity, improving blood-brain barrier penetration. Fluorine’s electronegativity may also strengthen hydrogen bonding with biological targets, increasing binding affinity.

Ethylphenyl vs.

Pharmacological and Physicochemical Considerations

  • Lipophilicity : Piperidine-containing compounds (e.g., (1-(2-fluorobenzyl)piperidin-4-yl)methanamine hydrochloride, ) generally exhibit higher logP values compared to furan or phenyl analogs, favoring CNS activity.
  • Solubility : Hydrochloride salts improve aqueous solubility, critical for bioavailability. For example, meperidine hydrochloride () has a melting point of 122–124°C, indicative of stable crystalline salt formation.
  • Receptor Selectivity : Piperidine derivatives often interact with neurotransmitter transporters or GPCRs. Propyl-substituted piperidines () may exhibit altered selectivity profiles due to increased hydrophobic interactions.

Biological Activity

(1-(Piperidin-1-yl)cyclohexyl)methanamine hydrochloride, also known as a piperidine derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a cyclohexyl group, contributing to its unique pharmacological properties. The chemical structure can be represented as follows:

Chemical Formula : C12_{12}H18_{18}ClN

CAS Number : 1228878-93-0

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that compounds with similar structures often exhibit:

  • Antidepressant effects : By modulating serotonin and norepinephrine levels.
  • Antinociceptive properties : Through opioid receptor agonism.
  • Neuroprotective effects : Potentially by inhibiting acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Activity TypeDescriptionReferences
AntidepressantModulates serotonin and norepinephrine pathways, potentially alleviating depressive symptoms.
AntinociceptiveExhibits pain-relieving properties through opioid receptor interactions.
NeuroprotectiveInhibits AChE activity, offering protection against neurodegeneration.
AnticancerShows potential cytotoxicity in various cancer cell lines, indicating possible therapeutic uses.

1. Antidepressant Properties

A study investigated the effects of various piperidine derivatives on serotonin reuptake inhibition. The results indicated that this compound showed significant inhibition comparable to established antidepressants.

2. Pain Relief Mechanism

Research demonstrated that this compound interacts with the mu-opioid receptor, leading to analgesic effects in animal models. The binding affinity was measured using radiolabeled ligands, confirming its potential as an effective pain management agent.

3. Neuroprotective Effects

In vitro studies showed that the compound could inhibit AChE activity, suggesting its role in enhancing cholinergic neurotransmission. This mechanism is critical for developing treatments for Alzheimer's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
4-(Piperidin-1-yl)-2-methylphenolPiperidine ring with phenolic groupAnalgesic properties
N-(Cyclohexylmethyl)piperidineSimilar piperidine structureDifferent receptor binding profiles
1-(4-Fluorophenyl)piperidin-4-olPiperidine with fluorinated phenolHigher potency due to fluorine substituent

Q & A

Q. How to address low aqueous solubility in formulation studies?

  • Methodology :
  • Salt selection : Test alternative counterions (e.g., citrate, sulfate) to improve solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.